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molecular formula C10H15NO3 B8296201 2-Hydroxymethyl-4-isopropoxy-5-methoxypyridine

2-Hydroxymethyl-4-isopropoxy-5-methoxypyridine

Cat. No. B8296201
M. Wt: 197.23 g/mol
InChI Key: WYBUKMFCAVAEHZ-UHFFFAOYSA-N
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Patent
US07541466B2

Procedure details

To a stirred suspension of 2-hydroxymethyl-5-methoxy-4-pyridone (1.00 g, 6.45 mmol) in N,N-dimethylformamide (10 mL) was added sodium hydride (60% dispersion in mineral oil; 0.26 g, 6.5 mmol). The fizzy mixture was stirred for 5-10 minutes before adding, dropwise, 2-iodopropane (0.65 mL, 6.5 mmol). The reaction was stirred at room temperature overnight and then at reflux for 4 hours. At this time, additional sodium hydride (0.07 g, 1.8 mmol) and 2-iodopropane (0.16 mL, 1.6 mmol) were added and the mixture was heated at reflux for another 4 hours. The reaction was then concentrated and partitioned between methylene chloride and aqueous sodium carbonate solution. The resulting biphasic mixture was filtered through Celite to remove a small amount undissolved solid. The organic layer of the filtrate was dried (sodium sulfate) and concentrated to afford a dark brown oil. This material was purified by flash chromatography over silica (methylene chloride/methanol) to afford 410 g (32%) of product as a crystalline light brown solid: 1H NMR (CDCl3) δ 7.92 (s, 1H), 6.61 (s, 1H), 4.54 (sept, J=6.2 Hz, 1H), 4.53 (s, 2H), 3.79 (s, 3H), 1.29 (d, J=6.0 Hz, 6H) ppm.
Name
2-hydroxymethyl-5-methoxy-4-pyridone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Quantity
0.07 g
Type
reactant
Reaction Step Four
Quantity
0.16 mL
Type
reactant
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH2:8][C:7](=[O:9])[C:6]([O:10][CH3:11])=[CH:5][N:4]=1.[H-].[Na+].I[CH:15]([CH3:17])[CH3:16]>CN(C)C=O>[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([O:9][CH:15]([CH3:17])[CH3:16])[C:6]([O:10][CH3:11])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
2-hydroxymethyl-5-methoxy-4-pyridone
Quantity
1 g
Type
reactant
Smiles
OCC1=NC=C(C(C1)=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
IC(C)C
Step Four
Name
Quantity
0.07 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.16 mL
Type
reactant
Smiles
IC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The fizzy mixture was stirred for 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before adding
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and aqueous sodium carbonate solution
FILTRATION
Type
FILTRATION
Details
The resulting biphasic mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove a small amount undissolved solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer of the filtrate was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
CUSTOM
Type
CUSTOM
Details
This material was purified by flash chromatography over silica (methylene chloride/methanol)

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
OCC1=NC=C(C(=C1)OC(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 410 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32229.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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